Compound Description: Pexidartinib is a small molecule kinase inhibitor. It is used to treat adults with tenosynovial giant cell tumor (TGCT) affecting the joints, which cannot be surgically removed or where surgery is likely to result in severe morbidity. Pexidartinib dihydrochloride dihydrate, the form used in pharmaceutical formulations, exhibits a complex H-bonded framework structure due to interactions between the pexidartinib molecule, water molecules, and chloride ions [].
5-Chloro-4,6-dimethoxypyrimidin-2-amine
Compound Description: 5-Chloro-4,6-dimethoxypyrimidin-2-amine is a pyrimidine derivative. Its crystal structure has been determined, revealing a monoclinic crystal system belonging to the P21/n space group []. This information provides insights into the molecule's three-dimensional arrangement and intermolecular interactions.
Compound Description: This compound is a novel anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitor with potential applications in cancer treatment, particularly against non-small cell lung cancer (NSCLC), including brain metastases [].
Compound Description: This group of compounds represents a novel class of BRAF-kinase inhibitors with potential applications in cancer prevention and treatment, particularly against malignant melanoma [].
Compound Description: NPPA is a potential template for drug design against Chronic Myelogenous Leukemia (CML) [, ]. It demonstrates a layered crystalline ordering due to π···π stacking interactions. NPPA exhibits an energy affinity of ΔG= -10.3 kcal/mol towards the target enzyme kinase (PDB ID 2hyy), suggesting its potential as a starting point for developing new CML drugs [, ].
Compound Description: This compound is characterized by its C=N-N=C configuration, with intermolecular hydrogen bonds forming infinite chains along the ac diagonal in its crystal structure [].
Compound Description: This compound exhibits moderate anticancer activity []. It crystallizes in the triclinic system, space group P-1, with specific lattice parameters determined by X-ray diffraction [].
Compound Description: This compound features a pyrrolo[2,3-d]pyrimidine core structure with a chloro substituent on the six-membered ring []. The exocyclic N atom is nearly coplanar with the pyrrolo[2,3-d]pyrimidine, while the imidazolyl ring forms a relatively small dihedral angle with it [].
N-((Diphenylphosphine)methyl)pyrimidin-2-amine
Compound Description: This compound serves as a pyrimidine-based phosphine ligand in various group 11 metal complexes, leading to diverse architectures and influencing their luminescence properties [].
Compound Description: This class of compounds, containing benzothiazole and thiazole moieties, has shown promising anticancer activity against colon cancer cell lines HCT-116, HCT15, and HT29 []. Their design was guided by molecular docking studies targeting the EGFR receptor [].
Compound Description: This compound is identified as a potential genotoxic impurity in Osimertinib mesylate, an antineoplastic agent []. Its presence in pharmaceutical formulations is carefully monitored due to potential safety concerns.
Compound Description: These derivatives exhibit notable acaricidal activity against Tetranychus urticae and fungicidal activity against Erysiphe graminis and Puccinia sorghi []. Their design aims to address pesticide resistance by introducing novel mechanisms of action.
Compound Description: HNPC-A9229 demonstrates excellent fungicidal activity against Puccinia sorghi and Erysiphe graminis, surpassing or matching the efficacy of commercial fungicides like diflumetorim, tebuconazole, flusilazole, and isopyrazam [].
Compound Description: These derivatives act as potent and selective JAK2 inhibitors, showing promise for treating myeloproliferative neoplasms (MPNs) []. They exhibit excellent potency against JAK2 kinase and inhibit the phosphorylation of JAK2 and its downstream signaling pathway.
Compound Description: These derivatives were designed based on the bioisosterism between the 1,2,3-triazole ring and the amide group []. They demonstrate potential as Bcr-Abl inhibitors, with one compound showing comparable activity to imatinib and effectiveness in reducing cdc25A phosphatases function in the K-562 cell line [].
Compound Description: Tizanidine is a centrally acting muscle relaxant primarily used to treat spasticity. It exhibits a planar benzothiadiazole ring system in its crystal structure [].
Compound Description: This compound shows good to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria []. Its crystal structure reveals the presence of intermolecular N–H⋯Cl and C–H⋯Cl hydrogen bonds, forming an infinite two-dimensional supramolecular network [].
Compound Description: CYC116 is a potent aurora A and B kinase inhibitor with potential anticancer activity []. It induces cell death following mitotic failure and increased polyploidy by inhibiting aurora A and B kinases [].
Compound Description: This compound demonstrates potent cyclin-dependent kinase (CDK) inhibitory activity against CDKs 1, 2, 4, 8, and 9, making it a potential therapeutic agent for hematological malignancies [].
Compound Description: This compound serves as a ligand in complex with complement factor B, a key serine protease in the alternative pathway (AP) of the complement system []. Inhibiting the AP is crucial for treating various diseases, including age-related macular degeneration, paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), and glomerular diseases [].
Compound Description: AZD0530 is a highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. It exhibits potent antitumor activity in preclinical models of cancer [].
Compound Description: This compound exhibits inhibitory potency against kinases with a rare cysteine in the hinge region, specifically MPS1, MAPKAPK2, and p70S6Kβ/S6K2 [].
Compound Description: S29 is an anticancer drug that inhibits the cytoplasmic tyrosine kinase c-SRC. It shows promise for treating aggressive neuroblastomas [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.